4-ethyl-5-hexyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-ethyl-5-hexyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C10H19N3S and a molecular weight of 213.35 g/mol . It belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-hexyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl hydrazinecarboxylate with hexyl isothiocyanate, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-hexyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding thiol.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-ethyl-5-hexyl-4H-1,2,4-triazole-3-thiol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethyl-5-hexyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can interact with nucleic acids and other biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-3-thiol: A simpler analog with similar chemical properties.
4-Methyl-4H-1,2,4-triazole-3-thiol: Another derivative with a methyl group instead of an ethyl group.
Uniqueness
4-ethyl-5-hexyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its longer alkyl chain (hexyl group) enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
Properties
IUPAC Name |
4-ethyl-3-hexyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3S/c1-3-5-6-7-8-9-11-12-10(14)13(9)4-2/h3-8H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAUUGYXLURPSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NNC(=S)N1CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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